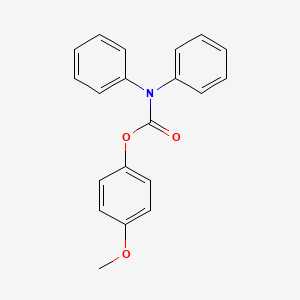

4-methoxyphenyl diphenylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"4-methoxyphenyl diphenylcarbamate" is a compound that belongs to the class of carbamates, which are derivatives of carbamic acid. Carbamates are known for their wide range of applications in various fields such as pharmaceuticals, agriculture, and polymers.

Synthesis Analysis

The synthesis of carbamate derivatives, including those similar to "4-methoxyphenyl diphenylcarbamate," involves reactions like the methoxycarbonylation of aromatic diamines, which can be facilitated by catalysts such as zinc acetate (Baba et al., 2002). This process typically yields high product purity and conversion rates.

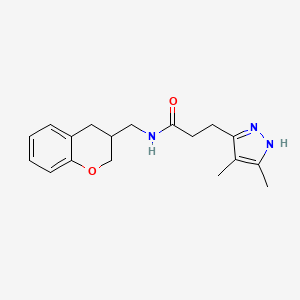

Molecular Structure Analysis

The molecular structure of carbamate compounds often includes distinct conformational arrangements due to the presence of methoxy groups. These arrangements can be elucidated through X-ray crystallography and computational studies, revealing details about bond angles and lengths and the overall geometry of the molecule (Krygowski et al., 1994).

Chemical Reactions and Properties

Carbamates like "4-methoxyphenyl diphenylcarbamate" participate in a variety of chemical reactions, including hydrolysis, amination, and coupling reactions. These reactions can significantly alter the chemical and physical properties of the compounds, impacting their reactivity and potential applications.

Physical Properties Analysis

The physical properties of carbamates, such as solubility, melting point, and crystallinity, are critical for their practical applications. These properties can be affected by the nature of the substituents and the molecular structure of the carbamate (Glaser et al., 2006).

Aplicaciones Científicas De Investigación

Pharmacological Evaluations and Structure-Activity Relationship

4-Methoxyphenyl derivatives have been synthesized and evaluated for their pharmacological activities. For instance, the synthesis and pharmacological evaluation of 4-aryl-1-diphenylacetyl(thio)semicarbazides, where compounds exhibited significant anti-serotonergic effects, including those with a 4-methoxyphenyl component, show potential for the development of new analgesic and anti-serotonergic agents. Computational studies support these findings, highlighting the relevance of the 4-methoxyphenyl group in contributing to biological activity (Wujec et al., 2014).

Structural Chemistry

The X-ray crystal structure of compounds containing 4-methoxyphenyl groups has been analyzed to understand their conformations and interactions. For example, the study of 4-diphenylcarbamyl-N-methylpiperidine methobromide revealed insights into the molecular structure and its relationship with receptor activity (Barlow & Johnson, 1989).

Catalytic Reactions

4-Methoxyphenyl compounds are utilized in catalytic processes. The methoxycarbonylation of aromatic diamines with dimethyl carbonate to form dicarbamates using zinc acetate is an example where the structure of methyl 3-amino-4-methyl phenyl carbamate was determined, showcasing the application of 4-methoxyphenyl derivatives in catalysis (Baba et al., 2002).

Polymer Science

The synthesis and characterization of polymers containing 4-methoxyphenyl groups have been studied for their potential in optoelectronic devices. For instance, a 4-methoxy-substituted triphenylamine-containing homopolymer demonstrated high fluorescence quantum efficiency and good thermal stability, suggesting its use in various optoelectronic applications (Chen et al., 2008).

Bioaccumulation Studies

Research into bioaccumulated halogenated compounds has identified methoxylated polybrominated diphenyl ethers (MeO-PBDEs) in aquatic animals, with studies indicating a natural production source. This highlights the environmental relevance of methoxyphenyl derivatives in bioaccumulation studies (Teuten et al., 2005).

Biocatalysis

The biocatalytic production of enantiopure compounds using 4-methoxyphenyl derivatives has been optimized, demonstrating the utility of these compounds in the synthesis of drug intermediates through biocatalysis (Kavi et al., 2021).

Metabolite Analysis

Studies on the metabolism of compounds like danshensu have identified major metabolites involving 4-methoxyphenyl groups, providing insights into the metabolism and pharmacokinetics of herbal medicines (Wang et al., 2015).

Mecanismo De Acción

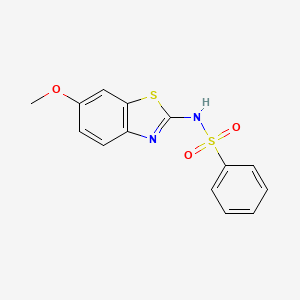

Target of Action

Related compounds such as 5-(4-methoxyphenoxy)-2,4-quinazolinediamine have been shown to target dihydrofolate reductase in both humans and yeast .

Mode of Action

It’s worth noting that related compounds like 4-methoxyphenol have been reported to act as inhibitors in radical polymerization monomers, such as acrylic monomers . This suggests that (4-methoxyphenoxy)-N,N-dibenzamide might interact with its targets in a similar inhibitory manner.

Biochemical Pathways

Related compounds have been shown to affect pathways related to peroxide formation in ethers, chlorinated hydrocarbons, and ethyl cellulose .

Pharmacokinetics

Related compounds like 5-(4-methoxyphenoxy)-2,4-quinazolinediamine have been reported to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .

Result of Action

Related compounds like 4-methoxyphenol have been reported to inhibit peroxide formation in ethers, chlorinated hydrocarbons, and ethyl cellulose .

Propiedades

IUPAC Name |

(4-methoxyphenyl) N,N-diphenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO3/c1-23-18-12-14-19(15-13-18)24-20(22)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDVFOMCPMHKSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-methoxyphenoxy)-N,N-dibenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5566922.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B5566941.png)

![2,5-dimethyl-4-oxo-3-{2-oxo-2-[(3-pyridinylmethyl)amino]ethyl}-N-(3-pyridinylmethyl)-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxamide](/img/structure/B5566955.png)

![(4S*)-1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5566968.png)

![9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5566992.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5566998.png)

![2-(4-chlorobenzyl)-8-[(5-methyl-2-furyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5567017.png)

![4-(2,6-dimethylmorpholin-4-yl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B5567020.png)

![2,5-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5567021.png)